5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
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Description
5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27. The purity is usually 95%.
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Biological Activity
5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid, also known by its molecular formula C12H16N2O4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with a carboxylic acid and an amide functional group, which are critical for its biological activity. The presence of the bulky tert-butyl group enhances its solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine carboxylic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production. Specifically, it could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus potentially serving as a therapeutic agent in inflammatory diseases .
The proposed mechanism of action involves the compound's ability to bind to specific protein targets within microbial cells or inflammatory pathways. The carboxylic acid group is believed to play a crucial role in this interaction, facilitating the compound's entry into cells and subsequent biological effects .
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. The results showed a significant reduction in inflammatory markers in treated cells compared to controls, supporting its potential use in treating inflammatory conditions .
Properties
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-6-13-9(5-8(7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYLBANTQRXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.